molecular formula C8H18NO4P B14151735 Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate CAS No. 3699-75-0

Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate

Cat. No.: B14151735
CAS No.: 3699-75-0
M. Wt: 223.21 g/mol
InChI Key: ANIONOQWENWYIT-UHFFFAOYSA-N
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Description

Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate is an organic compound with the molecular formula C8H18NO4P It is a phosphonate ester, which means it contains a phosphonic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with an appropriate amine and an aldehyde or ketone. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphonate esters.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce different phosphonate esters.

Scientific Research Applications

Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe or inhibitor.

    Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the production of various phosphonate-containing materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl [2-(ethylamino)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, particularly those involved in phosphonate metabolism. It may also interact with cellular membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
  • Diethyl [2-(aminoethyl)phosphonate]
  • Diethyl [2-(aminomethyl)phosphonate]

Uniqueness

Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity.

Properties

CAS No.

3699-75-0

Molecular Formula

C8H18NO4P

Molecular Weight

223.21 g/mol

IUPAC Name

2-diethoxyphosphoryl-N-ethylacetamide

InChI

InChI=1S/C8H18NO4P/c1-4-9-8(10)7-14(11,12-5-2)13-6-3/h4-7H2,1-3H3,(H,9,10)

InChI Key

ANIONOQWENWYIT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CP(=O)(OCC)OCC

Origin of Product

United States

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